molecular formula C12H14N6O3 B2992724 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide CAS No. 2034465-90-0

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide

Cat. No.: B2992724
CAS No.: 2034465-90-0
M. Wt: 290.283
InChI Key: LGVSKFYCLDXUAJ-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide (CAS 2034465-90-0) is a synthetic organic compound of interest in chemical and pharmaceutical research. With a molecular formula of C12H14N6O3 and a molecular weight of 290.28 g/mol, this molecule features a unique hybrid structure combining a 5-methylpyrazine-2-carboxamide moiety with a 4,6-dimethoxy-1,3,5-triazin-2-yl)methyl group . The core structure of this compound suggests significant research potential. The pyrazine ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities including antitumor, antibacterial, and antiviral effects . Pyrazine-based compounds can function as key pharmacophores, interacting with various enzymatic targets. The 4,6-dimethoxy-1,3,5-triazine component is structurally related to 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a well-known "zero-length" activating condensation agent widely used for promoting amidation reactions in the synthesis of fine chemicals, polymers, and biomolecule conjugates . DMTMM is valued for its efficiency in aqueous conditions and the formation of non-toxic, easily removed by-products . This combination of features makes this compound a promising candidate for research as a novel molecular building block or as a potential intermediate in the development of active agents. Researchers can explore its utility in constructing more complex architectures or probe its intrinsic bioactivity. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3/c1-7-4-14-8(5-13-7)10(19)15-6-9-16-11(20-2)18-12(17-9)21-3/h4-5H,6H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVSKFYCLDXUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include N-methylmorpholine and N,N-diisopropylethylamine. The major products formed from these reactions are amides and esters.

Scientific Research Applications

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products . The molecular targets and pathways involved include the formation of active esters and subsequent nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a 4,6-dimethoxy-1,3,5-triazine core with several derivatives, but its substituents differentiate its reactivity and applications:

Compound Name Key Substituents Biological Activity/Application Synthesis Method (Key Reagents/Conditions)
Target Compound 5-Methylpyrazine-2-carboxamide methylene-linked to triazine Not explicitly reported Likely via DMTMM-mediated coupling
TRI [(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline] Vinyl-aniline group Antifungal (C. albicans) Condensation of triazine chloride with aniline derivatives
Triafamone (N-[2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)carbonyl]-phenyl sulfonamide) Sulfonamide and fluorophenyl groups Herbicidal (paddy fields) Multi-step sulfonylation and triazine coupling
N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide Pyrrolidine and isoxazole-carboxamide groups Not reported DMTMM-mediated amidation
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide Piperidine-phenyl and pyrazine-carboxamide Chemokine modulation (implied) Deprotection and coupling under basic conditions

Physicochemical Properties

While data for the target compound are unavailable, analogs provide insights:

  • Molecular Weight : ’s isoxazole-triazine derivative has a molecular weight of 380.4 g/mol , suggesting the target compound (with a pyrazine group) may range between 350–400 g/mol.
  • Solubility and Stability : Methoxy groups on the triazine ring enhance hydrophilicity, while aromatic substituents (e.g., pyrazine) may reduce aqueous solubility .

Key Research Findings and Gaps

  • Structural-Activity Relationships (SAR) : The position and nature of substituents on the triazine ring (e.g., carboxamide vs. sulfonamide) dictate biological function .
  • Synthetic Flexibility : DMTMM and similar reagents enable efficient amidation, broadening access to diverse triazine derivatives .
  • Unanswered Questions: The target compound’s biological activity, toxicity, and stability remain uncharacterized in the literature.

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound belongs to the class of triazine derivatives and is characterized by its unique molecular structure. Its IUPAC name reflects its complex formation involving a triazine moiety and a pyrazine carboxamide group.

PropertyValue
Molecular FormulaC12H15N5O3
Molecular Weight273.28 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may exert effects through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Gene Expression Modulation : It may influence gene expression patterns, affecting cellular responses.
  • Binding Interactions : The triazine ring can engage in hydrogen bonding and π-π stacking interactions with nucleophiles in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Herbicidal Activity

A related study on compounds featuring the triazine structure highlighted their role as inhibitors of acetohydroxyacid synthase (AHAS), crucial for plant metabolism. The compounds exhibited herbicidal properties with low resistance factors against certain weed species, indicating their potential as effective herbicides .

Anticancer Potential

Preliminary investigations into the anticancer properties of triazine derivatives suggest that this compound may induce apoptosis in cancer cells through various pathways. Further studies are needed to elucidate these mechanisms fully.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of several triazine derivatives, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations.
  • Herbicidal Activity :
    • In field trials, compounds structurally similar to this compound demonstrated effective control over resistant weed strains at reduced dosages compared to traditional herbicides .

Q & A

Q. How to manage data reproducibility in multi-institutional collaborations?

  • Methodological Answer :
  • Electronic Lab Notebooks (ELNs) : Standardize protocols using platforms like LabArchives .
  • Blockchain Validation : Implement decentralized ledgers to track experimental modifications .

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